molecular formula C7H5NO4 B14834177 4-Formyl-5-hydroxynicotinic acid

4-Formyl-5-hydroxynicotinic acid

Cat. No.: B14834177
M. Wt: 167.12 g/mol
InChI Key: RURFNYSJTYCZOW-UHFFFAOYSA-N
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Description

4-Formyl-5-hydroxynicotinic acid is a multifunctional heterocyclic compound that serves as a valuable building block in organic and medicinal chemistry research. This compound features both a formyl and a carboxylic acid functional group on a hydroxypyridine ring, making it a versatile intermediate for the synthesis of more complex molecules. Its structure is particularly useful for constructing drug-like compounds and metal-chelating ligands. Researchers utilize this compound in the exploration of novel pharmaceutical agents, where it can be used to create targeted libraries for high-throughput screening. The presence of multiple reactive sites allows for sequential and selective chemical modifications, facilitating the development of compounds with potential biological activity. It is also employed in the synthesis of specialized materials and as a precursor for catalysts. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions should be maintained to ensure product stability.

Properties

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

4-formyl-5-hydroxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H5NO4/c9-3-5-4(7(11)12)1-8-2-6(5)10/h1-3,10H,(H,11,12)

InChI Key

RURFNYSJTYCZOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)O)C=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-5-hydroxynicotinic acid typically involves the functionalization of nicotinic acid derivatives. One common method includes the oxidation of this compound using appropriate oxidizing agents under controlled conditions . Another approach involves the catalytic conversion of nicotinic acid by specific microorganisms .

Industrial Production Methods: Industrial production of this compound often leverages biocatalytic processes due to their efficiency and sustainability. For instance, the use of Pseudomonas putida for the catalytic conversion of nicotinic acid has been reported as an effective method .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-5-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: 4-Carboxy-5-hydroxynicotinic acid.

    Reduction: 4-Hydroxymethyl-5-hydroxynicotinic acid.

    Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

4-Formyl-5-hydroxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl-5-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The formyl and hydroxyl groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-formyl-5-hydroxynicotinic acid with structurally related nicotinic acid derivatives:

Compound Name Substituent Positions Molecular Formula Key Functional Groups Applications/Notes References
This compound 4-CHO, 5-OH C₇H₅NO₄ Formyl, hydroxyl Potential pharmaceutical intermediate (inferred) N/A
5-(4-Formylphenyl)nicotinic acid 5-(4-formylphenyl) C₁₃H₉NO₃ Formylphenyl, carboxylic acid Pharmaceutical intermediate
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 2-OH, 5-(2-fluorophenyl) C₁₂H₈FNO₃ Fluorophenyl, hydroxyl Research use (e.g., kinase inhibitors)
4-Hydroxy-5-nitronicotinic acid 4-OH, 5-NO₂ C₆H₄N₂O₅ Nitro, hydroxyl Toxicological studies (skin/eye irritation)
5-Formyl Nicotinic Acid Methyl Ester 5-CHO, methyl ester C₈H₇NO₃ Formyl, ester Synthetic intermediate
Key Observations:
  • Substituent Position Effects: The 4-formyl-5-hydroxy substitution in the target compound contrasts with analogs like 5-(4-formylphenyl)nicotinic acid, where bulkier aromatic substituents may hinder crystallization compared to smaller groups (e.g., -OH, -NO₂) .
  • Reactivity : The formyl group in position 4 enhances electrophilic reactivity, enabling Schiff base formation, while the hydroxyl group at position 5 facilitates hydrogen bonding, influencing solubility and crystal packing .

Crystallization and Solid-State Behavior

Evidence from hydroxynicotinic acid (HNA) studies reveals pH-dependent crystallization trends:

  • 4-Hydroxynicotinic acid (4HNA): Forms polymorphs and co-crystals under varying pH conditions, with HCl salts crystallizing in monoclinic systems (Table S1, ).
  • 5-Hydroxynicotinic acid (5HNA) : Exhibits distinct intermolecular hydrogen-bonding networks compared to 4HNA due to positional isomerism .
  • This compound : While direct data are unavailable, the formyl group likely disrupts hydrogen-bond symmetry, reducing crystallinity compared to simpler HNAs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Formyl-5-hydroxynicotinic acid, and how can purity be maximized?

  • Methodology :

  • Reaction Design : Use nucleophilic formylation of 5-hydroxynicotinic acid derivatives under controlled pH (6–7) to avoid side reactions like over-oxidation. Reflux in anhydrous DMF with formylating agents (e.g., POCl3/DMF complex) at 80–100°C for 6–8 hours .
  • Purification : Employ gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) to separate the product from unreacted starting materials. Validate purity via LC-MS (ESI+ mode) and 1H^1H-NMR (DMSO-d6, δ 8.2–9.5 ppm for aromatic protons) .
  • Yield Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate:hexanes = 1:1, UV visualization). Adjust stoichiometry of formyl donors to prevent byproducts like formamide adducts .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR Analysis : Assign 1H^1H- and 13C^13C-NMR peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from hydroxyl and formyl groups. For example, the formyl proton typically appears at δ ~9.8–10.2 ppm in DMSO-d6 .
  • IR Spectroscopy : Identify characteristic stretches (e.g., O–H at 3200–3500 cm1^{-1}, C=O at 1680–1700 cm1^{-1}) to confirm functional groups .
  • Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ion [M+H]+^+ at m/z 182.0453 (calculated for C7_7H5_5NO4_4) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the tautomeric behavior of this compound?

  • Methodology :

  • DFT Calculations : Perform geometry optimization (B3LYP/6-311+G(d,p)) to model tautomeric equilibria between keto-enol forms. Compare computed 1H^1H-NMR shifts with experimental data to identify dominant tautomers .
  • Solvent Effects : Simulate solvent interactions (e.g., DMSO, water) using PCM models to explain shifts in carbonyl stretching frequencies observed experimentally .
  • Data Reconciliation : If experimental 13C^13C-NMR data conflicts with computed values (e.g., δ 165–170 ppm for COOH vs. 190–195 ppm for formyl), re-evaluate protonation states or solvent-induced shifts .

Q. What strategies mitigate interference from hydroxyl group degradation during stability studies of this compound?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via UPLC-PDA. Use kinetic modeling (Arrhenius equation) to predict shelf-life .
  • Protective Formulations : Add antioxidants (e.g., 0.1% BHT) or buffer solutions (pH 5–6) to minimize oxidative cleavage of the hydroxyl group .
  • Controlled Atmosphere : Conduct reactions under inert gas (N2_2) to prevent photooxidation, which generates unwanted nitro or keto derivatives .

Key Considerations for Researchers

  • Safety Protocols : Follow GHS guidelines (Category 4 acute toxicity) for handling; use fume hoods and PPE during synthesis .
  • Data Reproducibility : Document crystal structure refinement parameters (SHELXL) for reproducibility, especially for hydrogen-bonding networks .
  • Ethical Reporting : Include raw spectral data in appendices and processed data in main texts to comply with analytical standards .

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